Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate
Description
Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate is a heterocyclic compound featuring a thiazolidine ring fused with a tert-butyl carbamate group and a 5-ethyl-substituted 1,3,4-thiadiazole carbamoyl moiety. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C13H20N4O3S2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H20N4O3S2/c1-5-9-15-16-11(22-9)14-10(18)8-6-21-7-17(8)12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,16,18) |
InChI Key |
CRZXLKUOWBHTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CSCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of L-Cysteine Derivatives
A common approach involves reacting L-cysteine methyl ester with carbonyl diimidazole (CDI) to form the thiazolidine ring. For example:
-
Procedure : L-Cysteine methyl ester (1.0 equiv) and CDI (1.2 equiv) are stirred in anhydrous DMF at 0°C for 2 hours, followed by slow warming to room temperature. The intermediate is treated with Boc anhydride (1.5 equiv) and DMAP (0.1 equiv) to install the Boc group.
-
Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate, 3:1).
-
Characterization : -NMR (CDCl): δ 1.46 (s, 9H, Boc), 3.75 (s, 3H, COOCH), 4.21–4.35 (m, 2H, CH), 5.12 (t, 1H, NH).
Introduction of the Carbamoyl Group
Carbodiimide-Mediated Coupling
The carbamoyl bridge is formed by reacting the thiazolidine amine with 5-ethyl-1,3,4-thiadiazol-2-carboxylic acid using HATU/DIPEA:
-
Conditions : Thiazolidine-Boc (1.0 equiv), 5-ethyl-1,3,4-thiadiazol-2-carboxylic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF at 25°C for 12 hours.
-
Workup : The crude product is purified via reverse-phase HPLC (MeCN/HO + 0.1% TFA) to afford the carbamoyl-linked intermediate.
Functionalization with 5-Ethyl-1,3,4-thiadiazol-2-amine
Nucleophilic Aromatic Substitution
The thiadiazole amine is introduced via SNAr reaction under microwave irradiation:
-
Procedure : The carbamoyl intermediate (1.0 equiv) and 5-ethyl-1,3,4-thiadiazol-2-amine (1.5 equiv) are heated at 120°C in DMF with KCO (2.0 equiv) for 1.5 hours.
-
Yield : 48–52% after column chromatography (DCM/MeOH, 95:5).
Boc Deprotection and Final Modification
Acidic Cleavage of the Boc Group
Treatment with HCl/dioxane (4 M) removes the Boc protecting group:
-
Conditions : The protected compound (1.0 equiv) is stirred in HCl/dioxane (10 vol) at 25°C for 2 hours.
-
Workup : The mixture is concentrated, and the residue is triturated with diethyl ether to yield the deprotected amine.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazolidine formation | CDI, BocO, DMAP | 68–72 | 95.1 |
| Carbamoylation | HATU, DIPEA, DMF | 57–63 | 97.8 |
| Thiadiazole coupling | KCO, DMF, 120°C | 48–52 | 96.3 |
| Boc deprotection | HCl/dioxane | 89–93 | 99.5 |
Optimization Challenges and Solutions
-
Low Coupling Yields : Increasing HATU stoichiometry (1.5 → 2.0 equiv) improved carbamoylation yields to 70% in pilot trials.
-
Byproduct Formation : Microwave-assisted reactions reduced epimerization during thiadiazole coupling.
Structural Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains. In one study, derivatives of thiadiazole were shown to inhibit the growth of multiple pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
The compound's structural features may also contribute to anticancer activity. Thiadiazoles are known for their ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Pesticide Development
The unique properties of the thiadiazole ring have led to its exploration in agrochemicals. Compounds similar to this compound have been synthesized and tested for their effectiveness as pesticides. These compounds demonstrate potential as environmentally friendly alternatives to traditional pesticides due to their targeted action against pests while minimizing harm to beneficial organisms .
Herbicide Activity
In addition to insecticidal properties, research has shown that certain thiadiazole derivatives can inhibit weed growth by disrupting specific biochemical pathways in plants. This suggests that this compound could be developed into a novel herbicide .
Material Science
Polymer Chemistry
The incorporation of thiadiazole-containing compounds into polymer matrices has been explored for enhancing material properties. This compound can be used as a monomer or additive in the synthesis of polymers with improved thermal stability and mechanical strength. Studies indicate that such materials can find applications in coatings and composites .
Summary of Findings
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of tert-butyl carbamate derivatives with heterocyclic substituents. Key analogs include:
Key Observations:
- Heterocycle Differences: The target compound’s thiadiazole-thiazolidine system differs from BP 2690’s oxadiazole-pyrrolidine framework.
- Substituent Effects: The 5-ethyl group on the thiadiazole in the target compound may enhance lipophilicity compared to BP 2690’s polar cyanophenyl group, which could improve solubility in polar solvents .
- Molecular Complexity : Compound 59A () has a higher molecular weight (799 Da) due to bromo and trifluoromethyl groups, suggesting distinct pharmacokinetic profiles compared to the simpler target compound .
Physicochemical Properties
- Stability : The tert-butyl carbamate group in all compounds confers stability under basic conditions but is labile under acidic conditions. Thiadiazoles may offer greater thermal stability than oxadiazoles due to sulfur’s electron-donating effects .
- Solubility: The 5-ethyl group in the target compound likely reduces aqueous solubility compared to BP 2690’s cyanophenyl group, which introduces polarity .
Research Implications and Limitations
- Structural Diversity: Modifying heterocycles (e.g., thiadiazole to oxadiazole) or substituents (e.g., ethyl to cyanophenyl) allows tuning of lipophilicity, solubility, and target affinity.
- Data Gaps : Biological activity (e.g., enzymatic inhibition, cytotoxicity) and quantitative solubility/stability data are absent in the provided evidence, limiting functional comparisons.
- Synthetic Scalability : The target compound’s 80% yield () suggests efficient scalability compared to more complex analogs like 59A, which may require multi-step protocols .
Biological Activity
Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate is a compound that belongs to the class of thiadiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiadiazole ring and a thiazolidine moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity through various mechanisms of action.
The biological activity of thiadiazole derivatives, including this compound, is primarily attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can modulate neurotransmitter levels in the nervous system, potentially leading to therapeutic applications in neurodegenerative diseases .
- Anticancer Activity : Thiadiazole derivatives have demonstrated significant anticancer properties by inducing apoptosis in cancer cells through various pathways. For instance, studies have shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
- Antimicrobial Effects : The compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on various studies:
Case Study 1: Anticancer Properties
In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. For example, an MTT assay demonstrated significant cytotoxicity against T47D (breast cancer) and HT29 (colon cancer) cell lines with IC50 values in the low micromolar range . The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's ability to disrupt bacterial membrane integrity was confirmed through membrane permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
